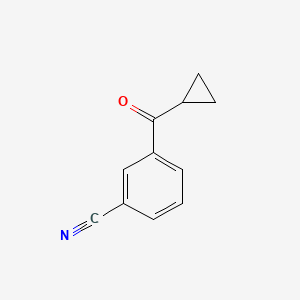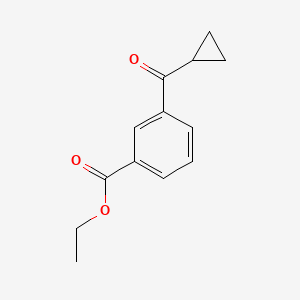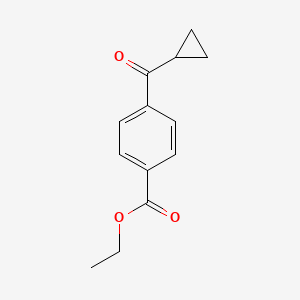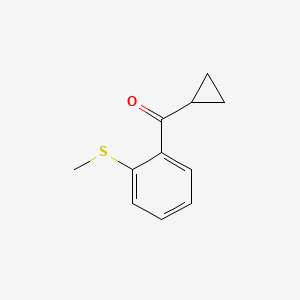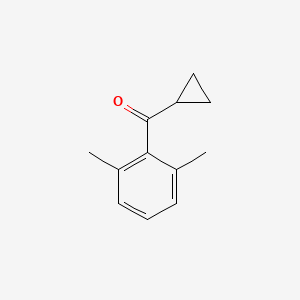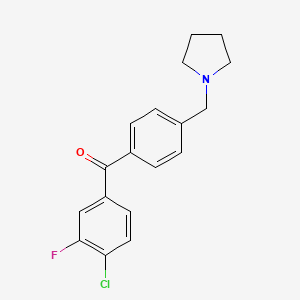
4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-3-fluoro-4’-pyrrolidinomethyl benzophenone” is a chemical compound with the CAS Number: 898776-57-3 . Its molecular weight is 317.79 and its IUPAC name is (4-chloro-3-fluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17ClFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 . This code provides a specific description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Research
A study on benzophenones with a pyridine nucleus demonstrated significant antiproliferative activity against Dalton's Lymphoma Ascites (DLA) cells. Compounds with fluoro and chloro substituents on the benzophenone scaffold showed notable activity in activating caspase-activated DNase, which is essential for DNA fragmentation in apoptosis, thereby inhibiting tumor growth (Al‐Ghorbani et al., 2016).
Synthesis for Industrial Application
Research on the synthesis of benzophenone derivatives, like 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, demonstrates a highly selective synthesis process suitable for industrial scale-up. Such processes are pivotal for creating compounds necessary for various industrial applications (Karrer et al., 2000).
Environmental Transformation and Toxicity
Benzophenone compounds, widely used as UV filters, can undergo transformation during chlorination disinfection processes in water treatment, potentially forming toxic by-products. The interaction with disinfectant chlorine is an area of significant environmental concern, as it may pose risks to ecological safety and human health (Liu et al., 2016).
Development of Proton Exchange Membranes
Research into multiblock copolymers of sulfonated poly(4'-phenyl-2,5-benzophenone) highlights their application in developing proton exchange membranes. These membranes are crucial for various technological applications, including fuel cells (Ghassemi et al., 2004).
Photocatalytic Applications
Studies on photocatalytic processes like the 4-pyridination of C(sp3)–H bonds using benzophenone under photo-irradiating conditions demonstrate potential applications in synthesizing biologically active and functional molecules, contributing significantly to organic chemistry and pharmaceutical research (Hoshikawa & Inoue, 2013).
Drug Release Characteristics
Research involving organopolyphosphazenes with benzophenone derivatives emphasizes their role in controlled drug release. These polymers have been tested for their effectiveness in releasing drugs in a sustained and controlled manner, which is crucial in pharmaceutical sciences (Gudasi et al., 2007).
Eigenschaften
IUPAC Name |
(4-chloro-3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBBTODQXQAHCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642753 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-57-3 |
Source


|
| Record name | Methanone, (4-chloro-3-fluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







